N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N6O3S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel pyrazolopyrimidine derivatives has been extensively explored for their potential as anticancer and anti-inflammatory agents. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation for cytotoxic and 5-lipoxygenase inhibition activities reveal their promising role in cancer therapy and as anti-inflammatory compounds (Rahmouni et al., 2016). These compounds have shown significant biological activities, suggesting their potential for further pharmaceutical development.
Antiviral Applications
Research into benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant antiviral activities against the influenza A virus (subtype H5N1), indicating their potential as antiviral agents (Hebishy et al., 2020). These findings are particularly relevant in the context of global efforts to combat influenza outbreaks and develop more effective antiviral drugs.
Anti-inflammatory and Analgesic Agents
The exploration of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties has led to the identification of molecules with significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These studies contribute to the ongoing search for new therapeutic agents that can effectively manage pain and inflammation.
Antitubercular Activity
Compounds with a pyrazolopyrimidine core have also been investigated for their potential to inhibit Mycobacterium tuberculosis DNA GyrB, showing promise as novel antitubercular agents (Reddy et al., 2014). Such research is crucial in the fight against tuberculosis, a leading cause of death worldwide, by providing new avenues for treatment.
Antitumor and Antimicrobial Activities
The synthesis of enaminones and their transformation into pyrazoles with antitumor and antimicrobial activities highlight the potential of these compounds in developing new treatments for cancer and bacterial infections (Riyadh, 2011). This research underscores the versatility of pyrazolopyrimidine derivatives in addressing a broad spectrum of diseases.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-4-30-20-24-17(23-12(2)3)14-10-22-26(18(14)25-20)8-7-21-19(27)13-5-6-15-16(9-13)29-11-28-15/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,21,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWOAAPMJHQFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC4=C(C=C3)OCO4)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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